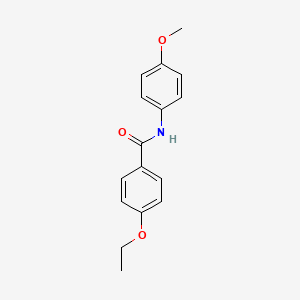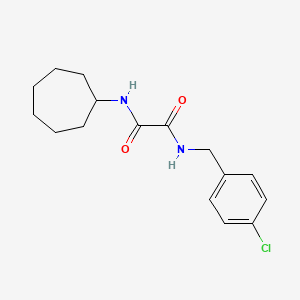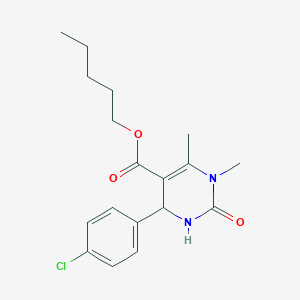![molecular formula C20H13Cl3N2O2 B5059334 bis(4-chlorophenyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5059334.png)
bis(4-chlorophenyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “bis(4-chlorophenyl)methanone O-{[(3-chlorophenyl)amino]carbonyl}oxime” is a complex organic molecule. It contains two 4-chlorophenyl groups attached to a methanone (a type of ketone), and an oxime group attached to a carbonyl that is itself attached to a 3-chlorophenyl group .
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, oximes can be synthesized from the reaction of a carbonyl compound (like a ketone or an aldehyde) with hydroxylamine. The chlorophenyl groups could potentially be introduced through electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of its functional groups, including the polar carbonyl group, the relatively nonpolar chlorophenyl groups, and the polar oxime group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carbonyl and oxime could increase its solubility in polar solvents, while the chlorophenyl groups could increase its solubility in nonpolar solvents .Direcciones Futuras
Propiedades
IUPAC Name |
[bis(4-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O2/c21-15-8-4-13(5-9-15)19(14-6-10-16(22)11-7-14)25-27-20(26)24-18-3-1-2-17(23)12-18/h1-12H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKJLEJJICHMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)ON=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[bis(4-chlorophenyl)methylideneamino] N-(3-chlorophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({[2-(trifluoromethyl)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5059256.png)

![4-methoxy-N-(1-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5059271.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5059277.png)

![1-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-phenylethyl)piperidine](/img/structure/B5059283.png)
![1-{1-[(5-chloro-2-thienyl)carbonyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5059292.png)
![1-cyclohexyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5059295.png)

![5-{[5-(4-morpholinyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5059304.png)

![4-[2-(allyloxy)-5-chlorobenzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5059320.png)
![2-{[6-(4-methoxyphenoxy)hexyl]amino}ethanol](/img/structure/B5059339.png)
